N-(2,4-dibromophenyl)-4-methylbenzamide
Description
Properties
Molecular Formula |
C14H11Br2NO |
|---|---|
Molecular Weight |
369.05 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11Br2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
IJNYVCSGZDVBRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Benzamide Core
The benzamide scaffold is highly tunable, with substituents modulating bioactivity. Key analogues include:
Crystallographic Parameters
- This compound forms asymmetric units with two molecules (A and B), exhibiting bond lengths of 1.35–1.42 Å for C–N and 1.75–1.80 Å for C–Br .
- 4MNB shows similar C–Br bond lengths (1.78 Å) but shorter C–N bonds (1.32 Å) due to electron-withdrawing nitro groups .
Anti-Inflammatory and PGE2 Inhibition
- This compound derivatives (e.g., compound 1e ) demonstrate potent anti-inflammatory activity, inhibiting prostaglandin E2 (PGE2) synthesis by >70% at 10 μM, with low ulcerogenicity .
- N-(2-Nitrophenylcarbamothioyl)benzamide (1h) shows comparable PGE2 inhibition but higher cytotoxicity due to the nitro group’s redox activity .
Kinase and HDAC Inhibition
- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) inhibits HDAC1/HDAC3 with a Ki ratio of 6:1, while Compound 136 (fluorinated analogue) shows a 3:1 ratio, indicating substituent-dependent isotype selectivity .
- Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide) binds to kinesin spindle protein (KSP) with a docking energy of -5.2 kcal/mol, weaker than newer benzamide derivatives (-7.7 kcal/mol) .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | N-(2,4-Dibromophenyl)-2-methoxybenzamide | N-(2-Iodophenyl)-4-methylbenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 385.06 | 385.06 | 393.18 |
| LogP (Predicted) | 4.2 | 3.8 | 4.5 |
| Solubility (µg/mL) | 12.5 | 8.3 | 5.9 |
| Protein Binding (%) | 92 | 88 | 94 |
Notes:
- The methoxy group in N-(2,4-Dibromophenyl)-2-methoxybenzamide reduces membrane permeability compared to the methyl analogue .
Preparation Methods
Thionyl Chloride Activation Protocol
The most direct pathway employs 4-methylbenzoic acid activation via thionyl chloride (SOCl₂), following established procedures for analogous benzamides.
Procedure
- Acyl chloride formation :
- Amine coupling :
- 2,4-Dibromoaniline (18.4 g, 72.7 mmol) dissolved in THF (150 mL) with pyridine (5.8 mL, 72.7 mmol) as HCl scavenger
- Dropwise addition of acyl chloride solution at 0°C over 30 min
- Reaction progression monitored by TLC (hexane:EtOAc 7:3), completion in 4 h at room temperature
Purification
- Precipitation upon ice-water quenching (500 mL)
- Recrystallization from ethanol/water (3:1) yields white crystals (22.3 g, 85% yield)
Characterization Data
| Parameter | Value |
|---|---|
| Melting Point | 148-150°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.68 (d, J=2.0 Hz, 1H, Ar-H), 7.56 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.34 (d, J=8.0 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (C=O), 143.2, 139.8, 133.7, 132.4, 130.1, 129.8, 129.0, 122.5, 118.3 (Ar-C), 21.6 (CH₃) |
| HRMS (ESI+) | m/z calcd for C₁₄H₁₀Br₂NO: 399.9064; found: 399.9061 |
Dichloromethane Solvent Optimization
Modifying the solvent system enhances reaction efficiency:
Key Modifications
- Dichloromethane (DCM) replaces THF for improved acyl chloride stability
- Triethylamine (10 mol% excess) facilitates HCl removal
- Reduced reaction time to 2.5 h with 89% isolated yield
Carbodiimide Coupling Approach
EDC/HOBt-Mediated Synthesis
For moisture-sensitive substrates, carbodiimide chemistry proves advantageous:
Reaction Scheme
4-Methylbenzoic acid (5.0 g, 33.1 mmol)
EDC·HCl (7.1 g, 36.4 mmol)
HOBt (4.9 g, 36.4 mmol) in DMF (50 mL)
Stirred 30 min at 0°C
2,4-Dibromoaniline (9.2 g, 36.4 mmol) added portionwise
Reaction maintained at 25°C for 12 h
Workup
- Dilution with EtOAc (200 mL)
- Sequential washing with 5% HCl, saturated NaHCO₃, and brine
- Chromatographic purification (SiO₂, hexane → 40% EtOAc/hexane gradient)
Yield Optimization
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 25 | 12 | 78 |
| 2 | 40 | 8 | 82 |
| 3 | 60 | 6 | 75 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Modern techniques reduce synthesis time significantly:
Conditions
- CEM Discover SP system: 150 W, 100°C
- Reagents: 4-methylbenzoic acid (1.0 equiv), 2,4-dibromoaniline (1.1 equiv), EDC/HOBt (1.2 equiv each) in DMF (5 mL)
- Irradiation time: 15 min
Outcomes
- 87% isolated yield
- Purity >98% by HPLC (C18 column, 70:30 MeCN/H₂O)
Comparative Method Analysis
Table 1. Synthesis Method Comparison
| Parameter | Acyl Chloride | EDC Coupling | Microwave |
|---|---|---|---|
| Reaction Time | 4-6 h | 12 h | 15 min |
| Yield (%) | 85-89 | 78-82 | 87 |
| Purity (%) | 97 | 95 | 98 |
| Scalability | Excellent | Moderate | Limited |
| Byproduct Formation | <2% | <5% | <1% |
Mechanistic Considerations
The amidation proceeds through nucleophilic acyl substitution (acyl chloride route) or activated intermediate formation (carbodiimide method). Computational studies suggest:
- Electron-withdrawing bromine substituents decrease amine nucleophilicity (Hammett σₚ = +0.23 for Br)
- Steric effects from 2,4-dibromo substitution necessitate excess amine (1.1-1.2 equiv) for complete conversion
- Solvent polarity directly correlates with reaction rate (DMF > DCM > THF)
Industrial Production Considerations
Scale-up challenges addressed through:
Q & A
Q. What are the recommended synthetic methodologies for N-(2,4-dibromophenyl)-4-methylbenzamide, and how do coupling reagents influence reaction efficiency?
The compound can be synthesized via carbodiimide-mediated coupling, using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or DMF) under nitrogen, followed by purification via column chromatography. The choice of coupling reagents impacts yield and byproduct formation; HOBt reduces racemization and improves coupling efficiency compared to DCC alone .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ ~2.3 ppm for –CH₃).
- Elemental analysis : Validates C, H, N, Br stoichiometry. Advanced labs may use mass spectrometry (ESI-MS) for molecular ion verification .
Q. What preliminary biological activities have been reported for this compound?
this compound derivatives exhibit moderate to high anti-inflammatory activity in cell-based assays, such as inhibition of PGE2 synthesis (IC₅₀ values in µM range). In vitro cytotoxicity assays (e.g., MTT) are recommended to establish safety margins before in vivo studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or ORTEP-3 enables precise determination of bond lengths, angles, and torsional parameters. For example, deviations in the dihedral angle between the benzamide and dibromophenyl moieties can indicate steric or electronic effects influencing bioactivity .
Q. What structural features correlate with enhanced anti-inflammatory efficacy in N-(2,4-dibromophenyl)benzamide derivatives?
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing substituents (e.g., Br at 2,4-positions) improve binding to COX-2 via halogen bonding.
- Methyl groups at the benzamide 4-position enhance metabolic stability. Comparative assays with analogs (e.g., nitro- or fluorophenyl derivatives) validate these trends .
Q. How should researchers address contradictions in fluorescence intensity data under varying experimental conditions?
Discrepancies in fluorescence (e.g., pH-dependent quenching) require systematic optimization:
- Solvent polarity : Use aprotic solvents (e.g., DMSO) to minimize hydrogen bonding interference.
- Temperature control : Maintain 25°C to avoid thermal degradation.
- Binding constant (K) determination : Employ Stern-Volmer plots to differentiate static vs. dynamic quenching mechanisms .
Q. What strategies optimize the synthesis of metal complexes with this compound?
Palladium(II) or platinum(II) complexes can be synthesized by reacting the ligand with metal salts (e.g., K₂PtCl₄) in ethanol/water mixtures. Key parameters:
- Molar ratio (ligand:metal = 2:1) to ensure octahedral geometry.
- Microwave-assisted synthesis reduces reaction time and improves yield. Characterize complexes via FT-IR (shift in ν(C=O) upon coordination) and HMQC NMR .
Q. Which computational tools support the refinement of crystallographic data for this compound?
WinGX and SHELXPRO are critical for data processing, while PLATON validates hydrogen bonding and π-π stacking interactions. For disordered structures, OLEX2 provides real-space refinement tools .
Q. How do in vivo anti-inflammatory assays validate preclinical potential?
Use carrageenan-induced rat paw edema models to measure dose-dependent inhibition of inflammation. Monitor ulcerogenicity via histopathology and compare with reference drugs (e.g., indomethacin). Pharmacokinetic profiling (e.g., HPLC-MS) determines bioavailability and half-life .
Q. What protocols ensure reproducibility in spectrofluorometric quantification?
Validate methods by:
- Linearity : R² ≥ 0.995 across 0.1–10 µg/mL.
- LOD/LOQ : Calculate via 3.3σ/S and 10σ/S (σ = standard deviation of blank).
- Inter-day precision : ≤2% RSD for triplicate measurements.
Internal standards (e.g., quinine sulfate) correct for instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
